molecular formula C21H16F3NO B7695190 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide

2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B7695190
M. Wt: 355.4 g/mol
InChI Key: LYSIYIYYMRSXKW-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by two phenyl groups at the α-carbon of the acetamide backbone and a 2-(trifluoromethyl)phenyl substituent on the nitrogen atom. This compound has been studied for its structural features, including conformational flexibility and intermolecular interactions, as revealed by single-crystal X-ray diffraction studies . Its structural complexity and substituent diversity make it a candidate for applications in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors sensitive to aryl and fluorinated groups.

Properties

IUPAC Name

2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO/c22-21(23,24)17-13-7-8-14-18(17)25-20(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSIYIYYMRSXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves the reaction of 2-(trifluoromethyl)aniline with 2,2-diphenylacetyl chloride in the presence of a base. The acyl chloride intermediate is generated in situ from 2,2-diphenylacetic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Reaction equation:

2,2-Diphenylacetic acid+SOCl22,2-Diphenylacetyl chloride+SO2+HCl\text{2,2-Diphenylacetic acid} + \text{SOCl}2 \rightarrow \text{2,2-Diphenylacetyl chloride} + \text{SO}2 + \text{HCl}
2,2-Diphenylacetyl chloride+2-(Trifluoromethyl)anilineTarget compound+HCl\text{2,2-Diphenylacetyl chloride} + \text{2-(Trifluoromethyl)aniline} \rightarrow \text{Target compound} + \text{HCl}

Optimization Parameters

  • Solvent selection: Dichloromethane (DCM) and tetrahydrofuran (THF) provide optimal solubility for both reactants. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to premature hydrolysis of the acyl chloride.

  • Catalytic system: Pyridine (1.2 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv) neutralizes HCl byproducts and accelerates acylation.

  • Temperature: Reactions proceed efficiently at 0°C to room temperature (20–25°C), with yields dropping above 30°C due to side reactions.

Table 1. Representative Yields from Acyl Chloride Route

Acyl Chloride SourceBaseSolventTemperatureYieldSource
SOCl₂-derivedPyridineDCM0°C → RT78%
(COCl)₂-derivedDMAPTHFRT82%
In situ generationTriethylamineToluene10°C65%

Chloroacetyl Chloride-Based Alkylation

Two-Step Alkylation-Amination Strategy

This method, adapted from antiepileptic drug syntheses, employs 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide as an intermediate:

Step 1:

2-Chloroacetyl chloride+2-(Trifluoromethyl)aniline2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide\text{2-Chloroacetyl chloride} + \text{2-(Trifluoromethyl)aniline} \rightarrow \text{2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide}

Step 2:

2-Chloro intermediate+DiphenylmethanolTrifluoroacetic acidTarget compound\text{2-Chloro intermediate} + \text{Diphenylmethanol} \xrightarrow{\text{Trifluoroacetic acid}} \text{Target compound}

Critical Process Variables

  • Acid catalyst: Trifluoroacetic acid (TFA) enables Friedel-Crafts-type alkylation of diphenylmethanol at 60°C.

  • Reaction time: 20 hours required for complete conversion, with shorter durations leading to <50% yields.

  • Workup: Sequential washing with 1% HCl and saturated NaHCO₃ removes unreacted diphenylmethanol and TFA.

Modified Steglich Esterification for Amide Bond Formation

Carbodiimide-Mediated Coupling

A patent-derived approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP to couple 2,2-diphenylacetic acid with 2-(trifluoromethyl)aniline:

Procedure:

  • Activate 2,2-diphenylacetic acid (0.5 mmol) with EDC (0.65 mmol) in DCM at 0°C for 1 hour.

  • Add 2-(trifluoromethyl)aniline (0.55 mmol) and stir at room temperature for 24 hours.

  • Purify via recrystallization from ethyl acetate/hexane (3:1 v/v).

Advantages:

  • Avoids moisture-sensitive acyl chloride intermediates.

  • Achieves 85–90% yields in small-scale syntheses.

Limitations:

  • EDC cost prohibits industrial-scale use.

  • Requires chromatographic purification for high-purity products.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Pilot-scale studies demonstrate enhanced efficiency using tubular flow reactors for exothermic acylation steps:

Key parameters:

  • Residence time: 8–12 minutes at 40°C.

  • Throughput: 1.2 kg/hour with 89% yield.

  • Solvent recovery: Integrated distillation reclaims >95% DCM.

Waste Minimization Techniques

  • HCl scrubbing: Gas-liquid contactors neutralize HCl emissions with NaOH solution (pH >10).

  • Catalyst recycling: DMAP recovery via aqueous extraction achieves 78% reuse efficiency.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for 2,2-Diphenyl-N-[2-(Trifluoromethyl)phenyl]acetamide Synthesis

MethodYieldPurityScalabilityCost IndexEnvironmental Impact
Acyl Chloride (SOCl₂)78%99.2%High$$Moderate (SO₂ waste)
Chloroacetyl Alkylation68%97.5%Moderate$High (TFA usage)
Steglich Esterification85%98.8%Low$$$$Low
Continuous Flow89%99.5%Very High$$$Low

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Anticonvulsant Activity
Research has indicated that derivatives of 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide exhibit promising anticonvulsant properties. In studies involving maximal electroshock (MES) and pentylenetetrazole models, certain derivatives demonstrated significant protective effects against seizures. For instance, specific compounds showed efficacy comparable to established antiepileptic drugs (AEDs), suggesting their potential as therapeutic agents for epilepsy management .

2. Anti-inflammatory and Analgesic Properties
The compound serves as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. The incorporation of the trifluoromethyl group is known to enhance the pharmacological activity of related compounds, leading to improved therapeutic profiles in pain management .

Agrochemical Applications

1. Enhanced Efficacy of Pesticides
In agricultural chemistry, 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide is utilized to formulate agrochemicals that improve the stability and bioavailability of pesticides and herbicides. The trifluoromethyl group contributes to the compound's ability to interact favorably with biological targets, thus enhancing the effectiveness of crop protection agents .

Material Science Applications

1. Development of Advanced Materials
The compound is explored for its potential in creating advanced materials, particularly polymers with enhanced thermal and chemical resistance. The unique properties imparted by the trifluoromethyl moiety allow for the design of materials suitable for high-performance applications .

Analytical Chemistry Applications

1. Reagent in Analytical Methods
In analytical chemistry, 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide serves as a reagent for detecting and quantifying various chemical substances in complex mixtures. Its reactivity facilitates the development of sensitive analytical methods that are crucial for quality control in pharmaceuticals and environmental monitoring .

Case Study 1: Anticonvulsant Screening

A study conducted on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlighted the anticonvulsant activity associated with compounds containing the trifluoromethyl group. The results indicated that certain derivatives exhibited significant protection in MES seizure models, demonstrating their potential as new AEDs .

Case Study 2: Agrochemical Formulation

Research on agrochemical formulations incorporating 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide revealed enhanced efficacy against specific pests compared to traditional formulations. The stability provided by the trifluoromethyl group contributed to longer-lasting effects in field applications .

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related acetamide derivatives, emphasizing differences in substituents, physicochemical properties, and biological relevance.

Substituents on the Acetamide Nitrogen

2,2-Diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide vs. N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ()

  • Structural Differences : The target compound has two phenyl groups at the α-carbon, while the latter has a single methylene group. Both share the 2-(trifluoromethyl)phenyl N-substituent.
  • The absence of α-phenyl groups in the latter may improve solubility but limit van der Waals interactions .

Comparison with N-Substituted Thiazolyl Acetamides ()

  • Example : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.
  • Key Differences : The thiazolyl group replaces the 2-(trifluoromethyl)phenyl moiety. Thiazole rings contribute to hydrogen-bonding capabilities (via N–H⋯N interactions) and metal coordination, which are absent in the trifluoromethyl-substituted compound.

Trifluoromethyl Group vs. Other Halogenated Substituents

Comparison with 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide ()

  • Substituent Effects : The trifluoromethoxy (-OCF₃) group in is less electron-withdrawing than -CF₃ but enhances lipophilicity.
  • Molecular Weight : The target compound (MW ≈ 373.3 g/mol) is heavier due to the diphenyl groups, whereas ’s derivative has a lower MW (253.6 g/mol), favoring better bioavailability .

Comparison with Dichloro-Substituted Acetamides ()

  • Example : 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide.
  • Electronic Properties : Chlorine substituents provide moderate electron withdrawal compared to -CF₃. The dimethylphenyl group in offers steric hindrance but lacks the strong dipole moment induced by -CF₃.
  • Crystal Packing : Both compounds exhibit N–H⋯O hydrogen bonding, but the target compound’s -CF₃ group may disrupt packing efficiency, reducing crystallinity .

Diphenyl Substitution vs. Monoaryl or Heterocyclic Analogues

Comparison with Bis(Trifluoromethylphenyl)acetamide Derivatives ()

  • Example : N,N′-((4-(Trifluoromethyl)phenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide).
  • Structural Complexity : Bis-acetamides in have dual trifluoromethylphenyl groups, enabling multivalent interactions. The target compound’s diphenyl-α-carbon may stabilize conformational isomers, whereas bis-derivatives favor rigid, planar geometries.
  • Biological Activity : Bis-acetamides are explored as kinase inhibitors, while the target compound’s asymmetry may suit allosteric modulation .

Comparison with Piperazinyl Acetamides ()

  • Example : 2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.
  • Functional Groups: The piperazinyl group introduces basicity and hydrogen-bond donors, contrasting with the target compound’s aromatic N-substituent.
  • Solubility : Piperazine derivatives are more water-soluble, whereas the diphenyl-CF₃ combination in the target compound is highly lipophilic .

Biological Activity

2,2-Diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, focusing on its applications in pharmacology.

Chemical Structure and Properties

The compound features two phenyl groups and a trifluoromethyl substituent, which significantly influences its biological activity and physicochemical properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Anticonvulsant Activity

Research has shown that derivatives of 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide exhibit anticonvulsant properties. In studies using maximal electroshock (MES) and pentylenetetrazole models in mice, certain derivatives demonstrated significant protective effects against seizures. Notably, compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-substituted analogs .

Table 1: Anticonvulsant Activity of Selected Derivatives

CompoundDose (mg/kg)MES Protection (%)Neurotoxicity
Compound 2010050None
Compound 223025None
Compound 1310075Mild

Anticancer Properties

The compound has also been evaluated for anticancer activities. In vitro studies revealed that certain derivatives displayed significant antiproliferative effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549). Mechanistic studies indicated that these compounds can induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
T47D8.107Apoptosis induction via caspase activation
HT-2910.5Inhibition of ERK1/2 signaling
A5495.0Cell cycle arrest in G0/G1 phase

The biological activity of 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide is attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors related to inflammation and cancer cell proliferation. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets .

Case Studies

  • Anticonvulsant Efficacy : A study conducted on various derivatives showed that those containing trifluoromethyl groups exhibited superior anticonvulsant activity compared to their chlorinated counterparts. The study utilized the MES model to assess efficacy and neurotoxicity, revealing a strong correlation between structural modifications and biological outcomes .
  • Anticancer Activity : In another investigation, a series of derivatives were tested against multiple cancer cell lines. The results indicated that compounds with specific substituents not only inhibited cell growth but also triggered apoptosis through caspase activation pathways. This suggests potential for development into therapeutic agents for resistant cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide, and what are their critical reaction parameters?

  • Methodological Answer : The synthesis typically involves condensation of 2-(trifluoromethyl)aniline with 2,2-diphenylacetyl chloride under anhydrous conditions. Key parameters include maintaining a nitrogen atmosphere to prevent hydrolysis, using a base (e.g., triethylamine) to scavenge HCl, and controlling reaction temperature (0–5°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are used to confirm the aromatic protons (δ 6.8–7.6 ppm) and the trifluoromethyl group (δ ~120 ppm in 19^19F NMR).
  • LC-MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 414.44 (C22_{22}H17_{17}F3_{3}N2_2OS), with retention time consistency in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • FT-IR : Peaks at ~1680 cm1^{-1} (amide C=O stretch) and ~1320 cm1^{-1} (C-F stretch) confirm functional groups .

Q. What are the key structural features of this compound, and how do they influence reactivity?

  • Methodological Answer : The two phenyl groups at the acetamide α-position create steric hindrance, reducing nucleophilic attack. The electron-withdrawing trifluoromethyl group on the aromatic ring enhances the electrophilicity of the amide carbonyl, making it susceptible to hydrolysis under acidic/basic conditions. X-ray crystallography confirms a planar amide bond (torsion angle <5°) and orthorhombic crystal packing (space group Pca21_1) .

Advanced Research Questions

Q. How can X-ray crystallography data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K provides bond lengths (e.g., C=O: 1.22 Å) and angles (e.g., N-C-O: 120°), which are compared to density functional theory (DFT) calculations. Discrepancies >0.05 Å may indicate crystal packing effects or computational basis-set limitations. The R factor (<0.05) and wR factor (<0.08) validate data reliability .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Step Efficiency : Use flow chemistry to reduce intermediate isolation steps.
  • Catalysis : Employ palladium-catalyzed coupling for aryl group introduction (e.g., Suzuki-Miyaura for diphenyl groups).
  • Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments.
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis .

Q. How can computational methods address contradictions between experimental and predicted spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR shifts using GIAO (Gauge-Independent Atomic Orbital) method. Deviations >0.3 ppm in 1^1H NMR suggest solvent effects or tautomerism.
  • Machine Learning : Train models on PubChem datasets to predict retention times in HPLC, reducing trial runs .

Q. What are the implications of crystal packing interactions on the compound’s stability and solubility?

  • Methodological Answer : SCXRD reveals intermolecular hydrogen bonds (N-H···O=C, 2.1 Å) and π-π stacking (3.5 Å between phenyl rings). These interactions reduce solubility in nonpolar solvents but enhance thermal stability (decomposition >250°C). Solubility can be improved via co-crystallization with succinic acid .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between observed and theoretical melting points?

  • Methodological Answer :

  • Purity Assessment : Reanalyze via DSC (Differential Scanning Calorimetry) to detect eutectic mixtures.
  • Polymorphism Screening : Perform slurry experiments in 10 solvents to identify metastable forms.
  • Computational Validation : Use Materials Studio software to predict stable polymorphs via lattice energy minimization .

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